N-(3,4-dichlorobenzyl)-1-naphthamide

Description

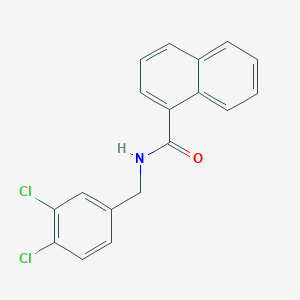

N-(3,4-Dichlorobenzyl)-1-naphthamide is a synthetic organic compound characterized by a naphthamide backbone (a naphthalene ring fused with an amide group) substituted with a 3,4-dichlorobenzyl moiety at the nitrogen atom.

Properties

Molecular Formula |

C18H13Cl2NO |

|---|---|

Molecular Weight |

330.2g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H13Cl2NO/c19-16-9-8-12(10-17(16)20)11-21-18(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-10H,11H2,(H,21,22) |

InChI Key |

MZSYYYYNCAEFHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-Chloro-N-phenyl-phthalimide ()

- Structure : Features a phthalimide core (isoindole-1,3-dione) with a chlorine atom at the 3rd position and a phenyl group at the nitrogen atom (Fig. 1).

- Applications: Primarily used as a monomer for synthesizing polyimides, which are high-performance polymers with thermal stability .

- Comparison :

- Both compounds contain aromatic chlorinated substituents, but their backbones differ significantly (naphthamide vs. phthalimide).

- N-(3,4-Dichlorobenzyl)-1-naphthamide lacks the cyclic anhydride structure critical for polyimide synthesis, limiting its utility in polymer chemistry.

1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propan-2-ol (Compound 6f, )

- Structure : A triazole-containing antifungal agent with a 3,4-dichlorobenzyl group, a difluorophenyl ring, and a hydroxyethyl side chain.

- Bioactivity : Exhibits potent antifungal activity (MIC₈₀ < 0.125 μg/mL against Candida albicans), outperforming fluconazole and matching itraconazole .

- Comparison: Both compounds share the 3,4-dichlorobenzyl group, which likely enhances membrane penetration and target binding. The triazole core in Compound 6f is critical for inhibiting fungal lanosterol 14α-demethylase, whereas the naphthamide backbone may interact with different biological targets.

N-(3,4-Dichlorobenzyl)-3-benzyloxy-1-(2-hydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide ()

- Structure : A pyridine-based carboxamide with a 3,4-dichlorobenzyl group, benzyloxy substituent, and hydroxyethyl chain.

- Synthesis: Prepared via a multi-step reaction involving ethanolamine and sodium carbonate, highlighting the versatility of dichlorobenzyl groups in synthetic protocols .

- Comparison :

- Both compounds are carboxamides with dichlorobenzyl moieties, but the pyridine ring in this analogue introduces distinct electronic and steric properties.

- The hydroxyethyl group may improve solubility, a feature absent in the naphthamide derivative.

Comparative Data Table

Key Research Findings and Implications

- Role of Dichlorobenzyl Groups: The 3,4-dichlorobenzyl moiety is a recurring motif in bioactive compounds, enhancing lipophilicity and target affinity.

- Structural Trade-offs : While phthalimides excel in polymer synthesis due to their rigid cores, naphthamide derivatives may offer greater flexibility for drug design due to their planar aromatic systems .

- Synthetic Feasibility : demonstrates that dichlorobenzyl-substituted carboxamides can be synthesized efficiently, supporting the scalability of this compound for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.